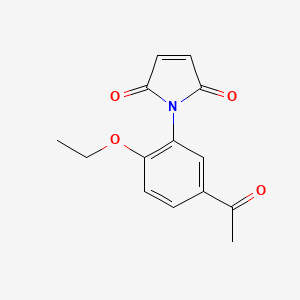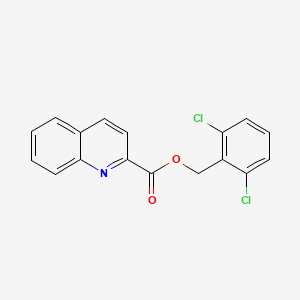
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel compound that has been synthesized for scientific research purposes. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A increases the levels of glycine in the brain, which has been shown to have a modulatory effect on the activity of the NMDA receptor, a key receptor involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have several biochemical and physiological effects, including an increase in the levels of glycine in the brain, an increase in the activity of the NMDA receptor, and an improvement in cognitive function and memory. It has also been shown to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is its specificity for GlyT1, which makes it a valuable tool for studying the role of glycine in the brain. However, one of the limitations of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A, including the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the development of more potent and selective GlyT1 inhibitors, and the investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A on glycine and the NMDA receptor, and to identify potential drug interactions and side effects.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A involves several steps, including the reaction of 4-fluoroaniline with methylsulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This compound is then reacted with glycine ethyl ester hydrochloride in the presence of a base to form N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It works by inhibiting the reuptake of glycine, an important neurotransmitter in the brain, which has been implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZWBSYGDMTMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)

![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)



![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)